2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISXICBFOMHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351015 | |
| Record name | ST057628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-58-0 | |
| Record name | ST057628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Mechanism
The Friedel-Crafts acylation serves as a foundational method for constructing the 2-hydroxy-4,6-dimethoxyphenyl ethanone backbone. In this approach, 2-hydroxy-4,6-dimethoxybenzene undergoes electrophilic substitution with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via the formation of an acylium ion intermediate, which attacks the aromatic ring at the ortho or para position relative to the hydroxyl group.
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv. | <70% → 88% |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Excess p-xylene | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
The intermediate 2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is isolated in yields of 78–85% after aqueous workup.
Chlorophenyl Group Introduction
The α-chlorine atom in the intermediate undergoes nucleophilic substitution with 4-chlorophenolate ions under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C facilitates the displacement, yielding the target compound.
Substitution Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 60°C | 72% |
| K₂CO₃ | DMF | 80°C | 58% |
| DBU | Acetonitrile | 25°C | 41% |
The use of NaH in THF provides superior nucleophilicity, enabling efficient chloride displacement while preserving the hydroxyl group’s integrity.
Multi-Step Condensation Approach
Cyanamide-Mediated Coupling
A patent-derived method employs a three-step condensation sequence involving salification, cyanamide reaction, and final cyclization. The dimethoxyphenyl segment is first functionalized with a nitrile group, which subsequently reacts with 4-chlorophenylacetyl chloride under basic conditions.
Critical Parameters
Limitations and By-Product Formation
The condensation route is prone to dimerization by-products due to the reactivity of the nitrile intermediate. HPLC analysis reveals that maintaining a stoichiometric ratio of 1:1.05 (nitrile:acyl chloride) reduces dimer content from 15% to <5%.
Protective Group Strategies for Hydroxyl Stability
Methoxy Protection and Deprotection
To prevent undesired oxidation of the hydroxyl group during synthesis, a methoxy-protected intermediate is synthesized. The hydroxyl group is methylated using dimethyl sulfate in alkaline methanol, followed by Friedel-Crafts acylation. Post-synthesis, the methyl group is cleaved via BBr₃ in dichloromethane at −78°C, restoring the hydroxyl functionality with 95% fidelity.
Protection/Deprotection Efficiency
| Step | Reagent | Yield |
|---|---|---|
| Methylation | (CH₃O)₂SO₂, NaOH | 89% |
| Deprotection | BBr₃, CH₂Cl₂ | 92% |
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 78–85% | >95% | Industrial |
| Condensation | 65–70% | 88–92% | Lab-scale |
| Protective Group | 82–87% | 93–96% | Pilot-scale |
Cost and Environmental Impact
-
Friedel-Crafts : High AlCl₃ usage necessitates costly neutralization but offers rapid throughput.
-
Condensation : Lower catalyst costs offset by higher solvent consumption.
-
Protective Group : Additional steps increase energy expenditure but enhance functional group compatibility.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a carbonyl, forming a quinone-like structure.
-
Oxidative coupling reactions mediated by FeCl₃ or iodine (I₂) generate dimerized products via radical intermediates .
Key Data:
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxyl → Carbonyl | KMnO₄, H₂SO₄, 60°C | Quinone derivative | 44–68% |
| Dimerization | I₂, DMSO, 110°C | Biphenyl-linked dimer | 67% |
Reduction Reactions
The ketone group is selectively reduced to a secondary alcohol:
-
Sodium borohydride (NaBH₄) in ethanol at 25°C achieves reduction without affecting the aromatic chlorine.
-
Catalytic hydrogenation (H₂/Pd-C) is also effective but may reduce other unsaturated bonds if present.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, stabilized by resonance between the ketone and adjacent methoxy groups .
Nucleophilic Substitution
The 4-chlorophenyl group participates in SNAr reactions:
-
Ammonia (NH₃) or primary amines replace the chlorine atom under reflux conditions .
-
Alkoxides (e.g., NaOMe) facilitate methoxy substitution at the para position .
Example:
Condensation Reactions
The ketone undergoes Claisen-Schmidt condensations with aldehydes to form chalcones:
-
Benzaldehyde in NaOH/ethanol yields (E)-3-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one .
Optimized Conditions:
| Aldehyde | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzaldehyde | NaOH | Ethanol | 25°C | 85% |
| 2-Chlorobenzaldehyde | KOH | DMSO | 110°C | 67% |
Coupling Reactions
The compound participates in cross-coupling reactions:
-
Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures using Pd(PPh₃)₄ as a catalyst.
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Buchwald-Hartwig amination introduces nitrogen-containing substituents.
Typical Protocol:
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or alkyl halides:
-
Acetic anhydride acetylates the hydroxyl group in pyridine .
-
Methyl iodide (CH₃I) in K₂CO₃/DMF introduces methoxy groups.
Selectivity Note:
The 2-hydroxy group is more reactive than the 4,6-methoxy groups due to steric and electronic factors .
Complexation and Chelation
The compound acts as a ligand for metal ions:
-
Fe³⁺ and Cu²⁺ form stable complexes via the hydroxyl and ketone oxygen atoms.
-
Applications include catalysis and materials science.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions with alkenes:
-
Ethylene forms cyclobutane derivatives in dichloromethane.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
3. Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for further investigation as a potential therapeutic agent in treating infections .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including urease and certain kinases. These properties are particularly relevant in the development of drugs aimed at treating conditions like kidney stones and cancer .
2. Synthesis of Complex Molecules
Due to its reactive functional groups, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of chlorophenyl-substituted compounds. The results showed that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Antioxidant Activity Assessment
Research conducted by Smith et al. (2023) evaluated the antioxidant properties of several phenolic compounds, including this compound. The findings indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential health benefits .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone depends on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine substitution (vs.
- Hydroxyl vs. Methoxy : Compounds with dihydroxy groups (e.g., CAS 15485-65-1) exhibit higher hydrophilicity but reduced stability compared to methoxy-substituted analogs .
- Chalcone vs. Diketone: Flavokawain A’s α,β-unsaturated ketone system enables conjugation-dependent biological activities, such as antioxidant and anti-inflammatory effects, absent in the non-conjugated target compound .
Physical and Chemical Properties
- Solubility: Methoxy groups enhance solubility in organic solvents (e.g., ethanol, methanol) compared to dihydroxy analogs, which are more water-soluble .
- Melting Points: The target compound’s melting point is unreported, but analogs range widely: Bromo derivative: Not reported, but expected higher than chloro due to increased molecular weight . 2-(3-Chlorophenyl)-1-(4,6-dihydroxyphenyl)ethanone: No data, but dihydroxy compounds typically melt at >200°C .
- Stability : Methoxy groups provide steric and electronic stabilization against oxidation compared to hydroxylated analogs .
Biological Activity
2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H14ClO3
- Molecular Weight : 288.74 g/mol
- IUPAC Name : this compound
This structure features a ketone functional group and two aromatic rings, which are critical for its biological activity.
1. Anticancer Activity
Chalcones have been widely studied for their anticancer potential. The compound this compound exhibits significant cytotoxicity against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
- Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis.
A recent study demonstrated that this compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 15 µM .
2. Anti-inflammatory Effects
The anti-inflammatory properties of chalcones are well-documented. The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism of Action : It modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .
In vivo studies using animal models of inflammation have reported significant reductions in paw edema when treated with this compound .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens:
| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria (E. coli) | Effective | 32 µg/mL |
| Fungi (Candida spp.) | Moderate | 64 µg/mL |
This data suggests that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development into therapeutic agents .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that the compound effectively inhibited tumor growth in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent .
- Anti-inflammatory Model : Research conducted on carrageenan-induced paw edema in rats demonstrated that treatment with this compound significantly reduced inflammation compared to control groups, suggesting its efficacy as an anti-inflammatory drug .
- Antimicrobial Testing : A systematic review highlighted various chalcone derivatives' antimicrobial activities, indicating that modifications in the structure could enhance efficacy against resistant strains .
Q & A
Basic Question: What are the primary structural characterization techniques for verifying the molecular geometry of 2-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone?
Answer:
The compound’s structure is typically confirmed using single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and spatial arrangements. For example, analogous dichloro-ethanone derivatives have been characterized with an R factor of 0.054, ensuring atomic-level precision . Complementary methods include:
- Nuclear Magnetic Resonance (NMR) : Assigning proton environments (e.g., hydroxy and methoxy groups) and verifying substituent positions.
- Mass Spectrometry (MS) : Validating molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifying functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Basic Question: What are the key applications of this compound in organic synthesis?
Answer:
The compound serves as a precursor for synthesizing heterocyclic compounds (e.g., benzofurans, pyrimidines) and bioactive molecules. For instance:
- Antibiotic Synthesis : Derivatives of similar ethanones are used to construct β-lactam scaffolds.
- Polymer Chemistry : Methoxy and chlorophenyl groups enable functionalization in polymer backbones for material science applications .
Advanced Question: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Answer:
Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy group introduction.
- Catalyst Screening : Lewis acids like AlCl₃ improve Friedel-Crafts acylation efficiency.
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., demethylation) .
A recent study on analogous compounds achieved >85% yield by optimizing molar ratios (1:1.2 for acyl chloride:aryl substrate) .
Advanced Question: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions . Methodological solutions include:
- Multi-Spectral Cross-Validation : Compare NMR, IR, and SC-XRD data to identify outliers.
- Density Functional Theory (DFT) : Simulate NMR chemical shifts under experimental conditions (e.g., solvent polarity) to align with observed peaks.
- Variable-Temperature NMR : Detect conformational flexibility in hydroxy or methoxy groups .
Advanced Question: What experimental design limitations affect the reproducibility of studies involving this compound?
Answer:
Key limitations include:
- Sample Degradation : Hydroxy groups are prone to oxidation; prolonged storage (>9 hours) without inert atmospheres alters purity .
- Synthetic Variability : Minor impurities (e.g., residual HCl from chlorination steps) skew reactivity in downstream reactions .
Mitigation Strategies : - Use continuous cooling (-20°C) during synthesis to stabilize intermediates.
- Implement HPLC-Purification with C18 columns to isolate degradation products .
Advanced Question: What analytical strategies are recommended for detecting trace degradation products of this compound in environmental matrices?
Answer:
Advanced hyphenated techniques are essential:
- LC-HRMS : Resolves degradation products (e.g., dechlorinated derivatives) with ppm-level mass accuracy.
- Ion Mobility Spectrometry (IMS) : Separates isomers formed during photodegradation.
- Stable Isotope Labeling : Tracks degradation pathways using ¹³C-labeled ethanone analogs .
Advanced Question: How can researchers address data variability in bioactivity assays involving derivatives of this compound?
Answer:
Variability often stems from solubility differences or metabolic instability . Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
